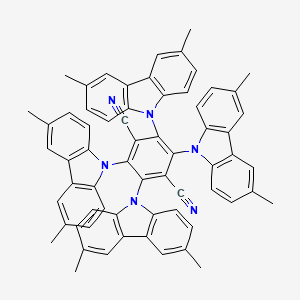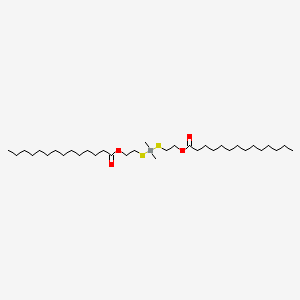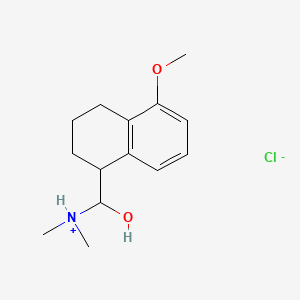
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride is a chemical compound with a complex structure. It is an intermediate in the synthesis of various pharmaceuticals and is known for its role in the production of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-naphthaldehyde followed by a series of reactions involving dimethylamine and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It plays a crucial role in the development of antiemetic drugs like Palonosetron, which are used to prevent nausea and vomiting in chemotherapy patients.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride involves its interaction with specific molecular targets. In the case of Palonosetron, it acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and thereby preventing nausea and vomiting. The molecular pathways involved include the inhibition of serotonin binding to its receptor, which disrupts the signaling pathways that trigger these symptoms .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthol: This compound is structurally similar and is used as a chiral probe in enzyme-substrate interaction studies.
1-Methyltetralin: Another similar compound used in various chemical reactions and studies.
Uniqueness
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride is unique due to its specific functional groups and its role in the synthesis of Palonosetron. Its ability to act as a 5-HT3 receptor antagonist sets it apart from other similar compounds, making it valuable in medical applications .
Properties
CAS No. |
63766-13-2 |
|---|---|
Molecular Formula |
C14H22ClNO2 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
[hydroxy-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-15(2)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17-3;/h5-6,9,12,14,16H,4,7-8H2,1-3H3;1H |
InChI Key |
UQSCAIVUMAURBY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C(C1CCCC2=C1C=CC=C2OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


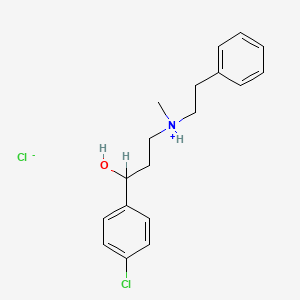
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
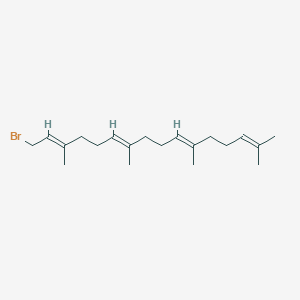
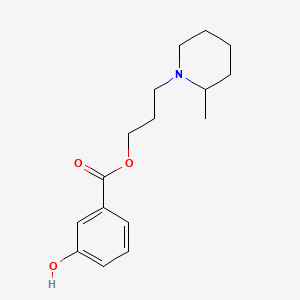
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)
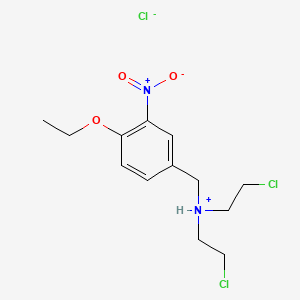


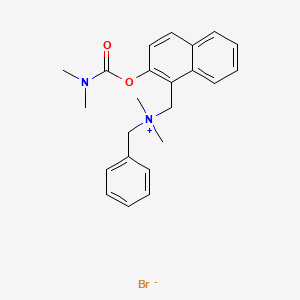
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)

